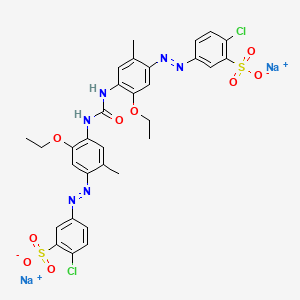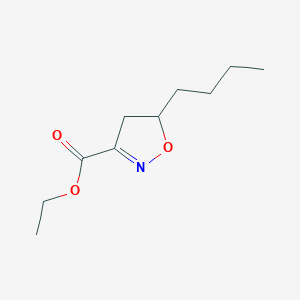![molecular formula C25H30N2O2 B12908051 N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide CAS No. 913742-07-1](/img/structure/B12908051.png)
N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a cyclooctyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and cyclooctyl intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The cyclooctyl group can be introduced through a Grignard reaction, where cyclooctyl magnesium bromide reacts with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, acidic conditions.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues . This compound may modulate the activity of its targets by altering their conformation or inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctylamine: Contains a cyclooctyl group and an amine group, used in organic synthesis.
Pyrrolidine-3-carboxamide: Contains a pyrrolidine ring and a carboxamide group, used in medicinal chemistry.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobicity, while the cyclooctyl group provides steric bulk, and the pyrrolidine ring contributes to its conformational flexibility.
Propriétés
Numéro CAS |
913742-07-1 |
|---|---|
Formule moléculaire |
C25H30N2O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-cyclooctyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c28-24-17-21(18-27(24)23-14-7-2-1-3-8-15-23)25(29)26-22-13-9-12-20(16-22)19-10-5-4-6-11-19/h4-6,9-13,16,21,23H,1-3,7-8,14-15,17-18H2,(H,26,29) |
Clé InChI |
WSHNZBLTAQYBGL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)
![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)











